Candoxatrilat
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Overview
Description
Candoxatrilat is a potent inhibitor of neutral endopeptidase (neprilysin), an enzyme that degrades and inactivates a number of bioactive peptides. It is the active form of the prodrug candoxatril, which is used in the treatment of chronic heart failure . The chemical formula of this compound is C20H33NO7, and it is classified as a dicarboxylic acid monoamide .
Preparation Methods
Candoxatrilat is synthesized through the formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid . The industrial production methods involve the use of specific reaction conditions to ensure the correct stereochemistry and purity of the compound .
Chemical Reactions Analysis
Candoxatrilat undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Candoxatrilat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of neutral endopeptidase and related enzymes.
Biology: Research on this compound helps in understanding the role of neprilysin in various biological processes.
Mechanism of Action
Candoxatrilat exerts its effects by inhibiting neutral endopeptidase (neprilysin), an enzyme that degrades bioactive peptides such as natriuretic peptides, bradykinin, and adrenomedullin . By inhibiting neprilysin, this compound increases the availability of these peptides, leading to vasodilation and other beneficial effects in the treatment of chronic heart failure . The molecular targets and pathways involved include the neprilysin enzyme and the signaling pathways regulated by the bioactive peptides .
Comparison with Similar Compounds
Candoxatrilat is unique in its potent inhibition of neutral endopeptidase. Similar compounds include:
Phosphoramidon: Another inhibitor of neprilysin, but with different structural properties and potency.
Thiorphan: A potent inhibitor of neprilysin with a different chemical structure.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.
This compound stands out due to its specific chemical structure and the resulting pharmacological properties that make it effective in the treatment of chronic heart failure .
Biological Activity
Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), which plays a critical role in the metabolism of various neuropeptides and vasoactive peptides, including atrial natriuretic peptide (ANP). This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that highlight its clinical significance.
Pharmacokinetics
This compound is derived from its prodrug, candoxatril, which is rapidly converted to the active form in vivo. The pharmacokinetic profile of this compound has been studied across various species, including humans. Key findings include:
- Absorption and Clearance : The systemic availability of this compound from oral administration of candoxatril varies significantly among species:
- Renal Clearance : In humans, the renal clearance of this compound is approximately 1.9 ml/min/kg, indicating that the drug is primarily eliminated through the kidneys .
- Half-Life : The elimination half-life of this compound in humans is approximately 0.46 hours .
Biological Activity
This compound's primary mechanism of action involves the inhibition of NEP, leading to increased levels of ANP and other peptides. This increase has several physiological implications:
- Diuresis and Natriuresis : Clinical studies have demonstrated that intravenous administration of this compound induces diuresis (increased urine production) and natriuresis (increased sodium excretion), which are beneficial in managing heart failure symptoms .
- Hemodynamic Improvements : Sustained oral therapy with candoxatril has been associated with improvements in hemodynamic parameters and exercise capacity in patients with chronic heart failure .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy and safety of this compound in patients with heart failure:
-
Study on Heart Failure Patients :
- A randomized controlled trial involving 60 patients with NYHA Class I-III heart failure compared candoxatril (200 µg twice daily) to captopril (25-50 mg twice daily) and placebo.
- Results indicated a placebo-adjusted increase in exercise duration after 12 weeks, although not statistically significant (56 seconds; P=0.12) .
- Quality of life scores improved for both treatment groups compared to placebo, suggesting potential symptomatic benefits from NEP inhibition similar to ACE inhibitors .
- Pharmacodynamics Study :
Summary of Findings
Parameter | This compound |
---|---|
Oral Bioavailability | Variable across species |
Renal Clearance | ~1.9 ml/min/kg in humans |
Elimination Half-Life | ~0.46 hours |
Effects on ANP | Increases plasma levels by ~3x |
Clinical Efficacy | Improved exercise capacity and quality of life in heart failure patients |
Properties
CAS No. |
123122-54-3 |
---|---|
Molecular Formula |
C20H33NO7 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |
InChI Key |
ACZWIDANLCXHBM-PCKAHOCUSA-N |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Isomeric SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
123122-54-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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